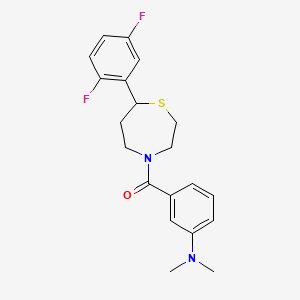

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

Description

The compound "(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone" is a structurally complex molecule featuring a 1,4-thiazepane ring substituted at position 7 with a 2,5-difluorophenyl group and linked to a 3-(dimethylamino)phenyl methanone moiety. The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, provides conformational flexibility, while the fluorine atoms on the phenyl group enhance lipophilicity and metabolic stability. While specific bioactivity data for this compound are absent in the provided evidence, its structural features align with pharmacologically relevant scaffolds, such as kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2OS/c1-23(2)16-5-3-4-14(12-16)20(25)24-9-8-19(26-11-10-24)17-13-15(21)6-7-18(17)22/h3-7,12-13,19H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIJJNYZIMRJPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formation of the Thiazepane Ring: The synthesis typically begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a haloalkylamine and a thiol, under basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a difluorobenzene derivative with a nucleophile, such as an amine or thiol, under appropriate conditions.

Attachment of the Dimethylaminophenyl Group: The final step involves coupling the thiazepane intermediate with a dimethylaminophenyl derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring or the dimethylaminophenyl group.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: Both the difluorophenyl and dimethylaminophenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares a core 1,4-thiazepane scaffold with several analogs (Table 1). Key differences lie in the substituents on the thiazepane ring and the attached ketone moiety:

Table 1: Structural Comparison of 1,4-Thiazepane Derivatives

Key Observations :

- Fluorine Substitution: The target compound’s 2,5-difluorophenyl group may enhance metabolic stability compared to mono-fluorinated analogs (e.g., ).

- Ketone Group Variations: The 3-(dimethylamino)phenyl group contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocycles (e.g., isoxazole in , thiazole in ), which could alter solubility and target affinity.

Physicochemical Properties and Molecular Data

Available physicochemical data for analogs (Table 2) highlight trends in molecular weight and functional group contributions:

Table 2: Physicochemical Properties of Analogs

Notes:

Potential Implications for Bioactivity

- : Trifluoromethyl groups are common in CNS drugs due to blood-brain barrier penetration.

- : Heterocycles like isoxazole and thiazole are prevalent in antimicrobial and anti-inflammatory agents. The dimethylamino group in the target compound could facilitate interactions with amine-binding pockets in enzymes or receptors.

Biological Activity

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a member of the thiazepan family and has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, therapeutic potentials, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C19H17F2N2O2S

- Molecular Weight : 372.4 g/mol

- Structural Features : The compound features a thiazepan ring, a difluorophenyl group, and a dimethylaminophenyl moiety, which contribute to its biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential for bacterial DNA replication and transcription. This suggests potential antibacterial properties.

- Receptor Modulation : The presence of the dimethylamino group hints at possible interactions with neurotransmitter receptors, which could influence neurological pathways.

Case Studies and Research Findings

-

Antibacterial Activity :

- A study demonstrated that derivatives of thiazepan compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The structural characteristics of this compound suggest it may follow similar mechanisms.

- Neuropharmacological Effects :

Comparative Analysis

To better understand the biological profile of this compound, a comparison with other structurally similar compounds is beneficial:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (4-Aminoquinoline) | Antimalarial properties | Strong activity against malaria parasites |

| (1-(Cyclopropylmethyl)-1H-pyrazole) | Anti-inflammatory effects | Targets inflammation pathways |

| (N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)) | Antibacterial activity | Exhibits dual inhibition mechanisms |

This table illustrates how variations in chemical structure can lead to differing biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.